molecular formula C9H11ClN4 B3330714 2-Tert-butyl-6-chloro-9H-purine CAS No. 733736-31-7

2-Tert-butyl-6-chloro-9H-purine

Cat. No.: B3330714
CAS No.: 733736-31-7
M. Wt: 210.66 g/mol
InChI Key: YHTFVYWJMQPKDO-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-chloro-9H-purine is a chemical compound with the molecular formula C9H11ClN4 and a molar mass of 210.66 g/mol . It belongs to the purine family, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a tert-butyl group at the 2-position and a chlorine atom at the 6-position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-6-chloro-9H-purine typically involves the chlorination of 2-tert-butylpurine. One common method includes the use of tert-butyl hypochlorite as the chlorinating agent. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-6-chloro-9H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-tert-butyl-6-amino-9H-purine or 2-tert-butyl-6-thio-9H-purine can be formed.

    Oxidation Products: Oxidation can lead to the formation of purine derivatives with additional functional groups, such as hydroxyl or carbonyl groups.

Scientific Research Applications

2-Tert-butyl-6-chloro-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-6-chloro-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 6-position can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tert-butyl group at the 2-position provides steric hindrance, affecting the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain substitution reactions.

    2-Tert-butylpurine: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    2,6-Dichloropurine:

Uniqueness

2-Tert-butyl-6-chloro-9H-purine is unique due to the combination of the tert-butyl group and the chlorine atom, which confer specific chemical and biological properties. This combination allows for selective reactions and interactions that are not possible with other similar compounds .

Properties

IUPAC Name

2-tert-butyl-6-chloro-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-9(2,3)8-13-6(10)5-7(14-8)12-4-11-5/h4H,1-3H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTFVYWJMQPKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=N1)Cl)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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